1-(1-Benzothiophen-5-yl)cyclopropan-1-amine
Description
1-(1-Benzothiophen-5-yl)cyclopropan-1-amine is a cyclopropane derivative featuring a benzothiophene substituent at the 5-position of the cyclopropane ring. Cyclopropane amines are valued in medicinal chemistry for their conformational rigidity, which enhances receptor binding specificity, and their presence in pharmaceutical patents (e.g., ) underscores their therapeutic relevance .
Properties
Molecular Formula |
C11H11NS |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
1-(1-benzothiophen-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H11NS/c12-11(4-5-11)9-1-2-10-8(7-9)3-6-13-10/h1-3,6-7H,4-5,12H2 |
InChI Key |
OOZKALYPKZCVLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)SC=C3)N |
Origin of Product |
United States |
Scientific Research Applications
1-(1-Benzothiophen-5-yl)cyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(1-benzothiophen-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and inflammation. Its effects on these pathways are being investigated for potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares 1-(1-Benzothiophen-5-yl)cyclopropan-1-amine with structurally similar cyclopropane amines, emphasizing substituent effects and physicochemical properties:
Key Differences in Substituent Effects
- Benzothiophene vs. Sulfur’s electronegativity may also influence electronic interactions in drug-receptor binding .
- Heteroaromatic vs. Aromatic Substituents : Pyrimidinyl () and indolinyl () substituents introduce nitrogen atoms, enhancing hydrogen-bonding capacity and solubility in polar solvents. This contrasts with the sulfur-dominated benzothiophene, which prioritizes hydrophobic interactions .
Biological Activity
1-(1-Benzothiophen-5-yl)cyclopropan-1-amine is a compound of growing interest due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiophene moiety linked to a cyclopropanamine functional group. Its molecular formula is with a molecular weight of approximately 172.23 g/mol. The structural characteristics are believed to contribute to its biological activity, particularly in modulating interactions with various biological targets.
Research indicates that this compound may interact with specific receptors or enzymes, potentially modulating their activity. While the precise biological mechanisms remain under investigation, compounds with similar structures have shown interactions with various cellular pathways, including:
- Receptor binding : Potential affinity for neurotransmitter receptors.
- Enzyme inhibition : Possible inhibition of enzymes involved in key metabolic pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, indicating notable antibacterial activity. This aligns with findings from related compounds that have been shown to possess similar effects:
Anticancer Properties
The potential anticancer effects of this compound are also under exploration. Compounds structurally related to this compound have demonstrated cytotoxicity against various cancer cell lines through mechanisms such as DNA damage and apoptosis induction. For example, benzothiophene derivatives have been noted for their ability to induce cell death in cancer cells via the Bergman cyclization pathway, leading to the formation of reactive species that can damage DNA .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Antibacterial Efficacy : A study conducted on a series of benzothiophene derivatives showed significant antibacterial action against both gram-positive and gram-negative bacteria, suggesting that modifications in the structure can enhance efficacy .
- Cytotoxicity Profile : Research comparing the cytotoxic effects of similar compounds indicated that while exhibiting some level of toxicity towards cancer cells, these compounds maintained lower toxicity towards normal human cells (WI38 fibroblasts), suggesting a degree of selectivity that could be advantageous in therapeutic contexts .
Future Directions and Research Findings
Ongoing research aims to elucidate the detailed mechanisms through which this compound exerts its biological effects. Investigations into its binding affinities and interactions with specific molecular targets are crucial for understanding its therapeutic potential. Additionally, studies focusing on structure–activity relationships (SAR) will help identify modifications that could enhance its efficacy and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
